molecular formula C13H11NO6 B8161613 2,5-Dioxopyrrolidin-1-yl methyl isophthalate

2,5-Dioxopyrrolidin-1-yl methyl isophthalate

Cat. No.: B8161613
M. Wt: 277.23 g/mol
InChI Key: RNFAEFHUHOYZCY-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a chemical compound with a unique structure that includes a pyrrolidine-2,5-dione moiety and an isophthalate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate typically involves the reaction of isophthalic acid derivatives with N-hydroxysuccinimide (NHS) under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the isophthalic acid and NHS .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl methyl isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-12(17)8-3-2-4-9(7-8)13(18)20-14-10(15)5-6-11(14)16/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFAEFHUHOYZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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